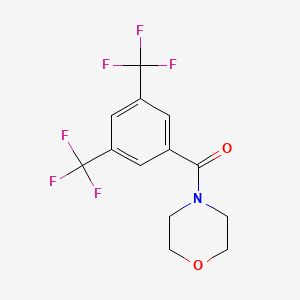
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a morpholino group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholino group can interact with various enzymes and receptors, modulating their activity. The compound may also form hydrogen bonds and other non-covalent interactions with its targets, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
(3,5-Bis(trifluoromethyl)phenyl)isocyanate: Utilized in the preparation of arylaminothiocarbonylpyridinium salts.
(3,5-Bis(trifluoromethyl)phenyl)ethanol: An important intermediate in the synthesis of pharmaceutical compounds.
Uniqueness
(3,5-Bis(trifluoromethyl)phenyl)(morpholino)methanone is unique due to the presence of both trifluoromethyl and morpholino groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11F6NO2 |
|---|---|
Peso molecular |
327.22 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H11F6NO2/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(21)20-1-3-22-4-2-20/h5-7H,1-4H2 |
Clave InChI |
IZBNSOIIQLDBSV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















